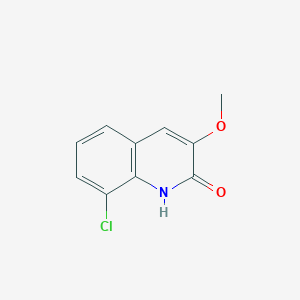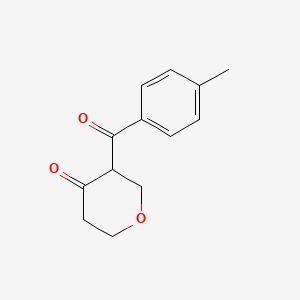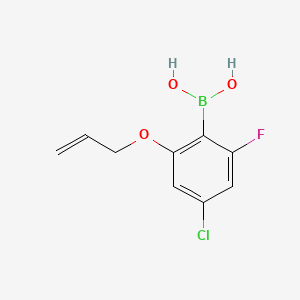
2-(Allyloxy)-4-chloro-6-fluorophenylboronic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Allyloxy)-4-chloro-6-fluorophenylboronic acid is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an allyloxy group, a chloro substituent, and a fluorine atom attached to a phenyl ring, along with a boronic acid functional group. The unique combination of these substituents imparts distinct chemical properties to the compound, making it valuable in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(allyloxy)-4-chloro-6-fluorophenylboronic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the appropriate phenylboronic acid derivative.
Substitution Reactions:
Halogenation: The chloro and fluoro substituents are introduced via halogenation reactions using appropriate halogenating agents such as thionyl chloride for chlorination and elemental fluorine or fluorinating agents for fluorination.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the employment of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
2-(Allyloxy)-4-chloro-6-fluorophenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to remove the halogen substituents or reduce the boronic acid group.
Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dehalogenated products or boronic esters.
Substitution: Formation of substituted phenylboronic acids with various functional groups.
Scientific Research Applications
2-(Allyloxy)-4-chloro-6-fluorophenylboronic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the development of boron-containing drugs and as a probe in biological assays.
Medicine: Investigated for its potential in drug discovery, particularly in the design of enzyme inhibitors and anticancer agents.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(Allyloxy)-4-chloro-6-fluorophenylboronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This interaction is crucial in the design of enzyme inhibitors for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 2-(Allyloxy)-4-chlorophenylboronic acid
- 2-(Allyloxy)-6-fluorophenylboronic acid
- 2-(Allyloxy)-4-chloro-5-fluorophenylboronic acid
Uniqueness
2-(Allyloxy)-4-chloro-6-fluorophenylboronic acid stands out due to the specific combination of substituents, which imparts unique reactivity and selectivity in chemical reactions. The presence of both chloro and fluoro groups enhances its potential as a versatile intermediate in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C9H9BClFO3 |
|---|---|
Molecular Weight |
230.43 g/mol |
IUPAC Name |
(4-chloro-2-fluoro-6-prop-2-enoxyphenyl)boronic acid |
InChI |
InChI=1S/C9H9BClFO3/c1-2-3-15-8-5-6(11)4-7(12)9(8)10(13)14/h2,4-5,13-14H,1,3H2 |
InChI Key |
LYRQNEGOJCXBBC-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1F)Cl)OCC=C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


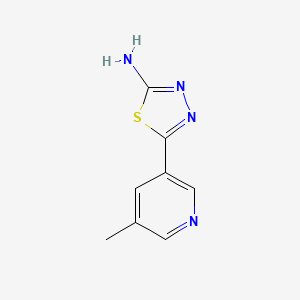
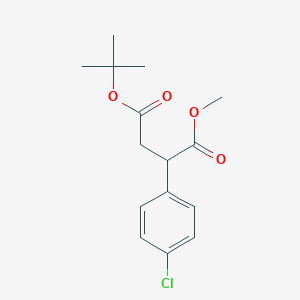
![1-[2-(Difluoromethoxy)benzyl]azetidine](/img/structure/B15333881.png)

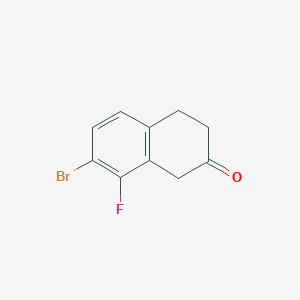
![6-(tetrahydro-2H-pyran-2-yloxy)-4-oxaspiro[2.4]heptane](/img/structure/B15333895.png)
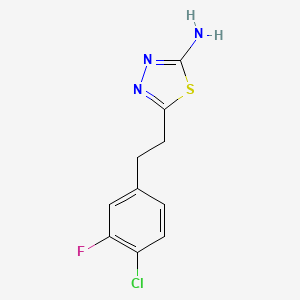

![6-[Methyl(2,2,2-trifluoroethyl)amino]pyridine-3-boronic Acid Pinacol Ester](/img/structure/B15333924.png)
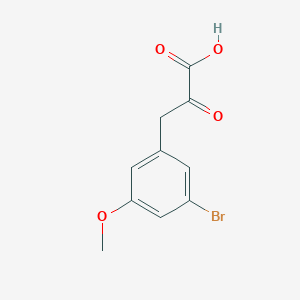
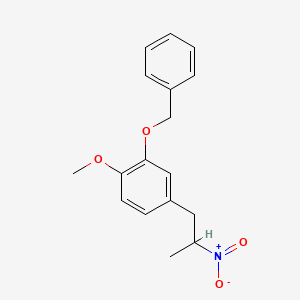
![N-Boc-2-[3-(2-iodoethyl)-3H-diazirin-3-yl]ethanamine](/img/structure/B15333948.png)
